molecular formula C16H32N2O2 B10974690 2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide

2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide

Cat. No.: B10974690
M. Wt: 284.44 g/mol
InChI Key: XQBAXRGWDYLUGB-UHFFFAOYSA-N
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Description

2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 4-(2-ethylbutanamido)butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the alkyl chains may interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-2-butanamine: Similar in structure but lacks the additional amide group.

    2-Ethyl-N,N-dimethylbutanamide: Contains dimethyl substitution on the amide nitrogen.

    2-Ethyl-N-methylbutanamide: Features a single methyl group on the amide nitrogen.

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

2-ethyl-N-[4-(2-ethylbutanoylamino)butyl]butanamide

InChI

InChI=1S/C16H32N2O2/c1-5-13(6-2)15(19)17-11-9-10-12-18-16(20)14(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

XQBAXRGWDYLUGB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCCCCNC(=O)C(CC)CC

Origin of Product

United States

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